Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]-
Overview
Description
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a compound that belongs to the class of isoindole-1,3-dione derivatives, commonly known as phthalimides. These compounds are significant in the field of organic chemistry due to their diverse biological and pharmaceutical applications. Isoindole-1,3-dione derivatives are known for their structural complexity and potential use in various chemical and clinical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be achieved through several methods. One common approach involves the condensation of phthalic anhydride with primary amines. This reaction typically requires heating and the presence of a suitable solvent . Another method involves the reaction of maleimides or maleic anhydride with styrenes, which forms two C–C bonds via consecutive activation of four C–H bonds . Additionally, the reaction of benzyne with N-substituted imidazoles can afford arylamines containing anthracene .
Industrial Production Methods: Industrial production of isoindole-1,3-dione derivatives often involves large-scale synthesis using efficient and high-yield reactions. For example, the cobalt-catalyzed carbonylation of C(sp2)–H bonds with azodicarboxylate as the carbonyl source has been reported as an effective method . This method allows for the selective and high-yield production of isoindole-1,3-dione derivatives.
Chemical Reactions Analysis
Types of Reactions: Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its properties .
Common Reagents and Conditions: Common reagents used in the reactions of isoindole-1,3-dione derivatives include imidazoles, tetraynes, and oxygen. For example, the coupled oxidation of imidazoles and tetraynes can produce multifunctionalized isoindole-1,3-diones . The reaction conditions often involve heating and the use of solvents such as toluene .
Major Products Formed: The major products formed from the reactions of isoindole-1,3-dione derivatives include highly substituted isoindole-1,3-dione cores. These products are characterized by their complex and variable structures, which make them suitable for various applications in chemical production and clinical medicine .
Scientific Research Applications
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of multifunctionalized isoindole-1,3-dione derivatives . In biology, these compounds are studied for their potential as bioactive molecules with various biological activities, including antiviral, anti-inflammatory, and anticancer properties . In medicine, isoindole-1,3-dione derivatives are explored for their potential use in drug development and therapeutic applications . Additionally, in the industry, these compounds are used in the production of high-performance materials and pigments .
Mechanism of Action
The mechanism of action of isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- involves its interaction with specific molecular targets and pathways. These compounds often exert their effects by binding to receptors or enzymes, thereby modulating their activity . For example, indole derivatives have been found to bind with high affinity to multiple receptors, which can lead to various biological effects . The exact molecular targets and pathways involved may vary depending on the specific structure and functional groups of the compound.
Comparison with Similar Compounds
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- can be compared with other similar compounds, such as other isoindole-1,3-dione derivatives and indole derivatives. Similar compounds include N-(4-chloro-2-fluoro-5-substituted phenyl)-isoindole-1,3-dione derivatives, which are used in herbicidal applications .
Conclusion
Isoindole-1,3-dione, 2-[4-(5-chlorobenzooxazol-2-yl)phenyl]- is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and diverse reactivity make it a valuable building block for the synthesis of multifunctionalized derivatives. The compound’s various applications in chemistry, biology, medicine, and industry highlight its importance and potential for future developments.
Properties
IUPAC Name |
2-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11ClN2O3/c22-13-7-10-18-17(11-13)23-19(27-18)12-5-8-14(9-6-12)24-20(25)15-3-1-2-4-16(15)21(24)26/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWBTMUIQMWIEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C4=NC5=C(O4)C=CC(=C5)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11ClN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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